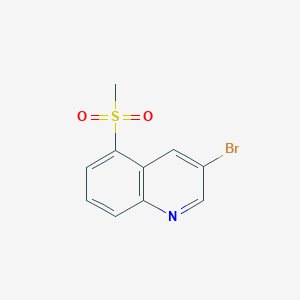
3-Bromo-5-(methylsulfonyl)quinoline
Descripción general
Descripción
3-Bromo-5-(methylsulfonyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It contains a bromine atom and a methylsulfonyl group attached to the quinoline ring system. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Friedlander synthesis, which involves the condensation of α-amino carbonyl compounds with α-methylene containing carbonyls to form quinolines. This method has been demonstrated to be versatile and efficient, especially when catalyzed by (bromodimethyl)sulfonium bromide in a solvent-free protocol, as described in the synthesis of substituted quinolines . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often determined using a combination of spectroscopic techniques. For instance, the structure of a palladium complex with a derivative of quinoline was elucidated using IR, EDX, ESI MS, and 1H NMR spectra, along with quantum chemical calculations . These techniques could similarly be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Quinoline derivatives are known to participate in various chemical reactions. For example, the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one includes the introduction of methylsulfonyl derivatives . This indicates that the methylsulfonyl group in this compound could potentially undergo similar reactions, contributing to the compound's versatility as a chemical intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their substituents. For example, the introduction of a bromo and methylsulfonyl group can affect the compound's reactivity, boiling point, melting point, and solubility. The synthesis and characterization of multi-substituted quinoline derivatives, including their crystal structures and fluorescence properties, have been investigated, which provides insights into how different substituents can alter the properties of the quinoline core . These findings can be extrapolated to predict the properties of this compound.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
One study highlights the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, including derivatives with methylsulfonyl groups. This work showcases the versatility of quinoxaline chemistry and the introduction of various functional groups to create compounds with potential applications in medicinal chemistry and material science (Didenko et al., 2015).
Antimicrobial and Antimalarial Applications
Another study describes the design and synthesis of quinoline-based 1,2,3-triazoles, including derivatives synthesized from intermediates with bromo and methylsulfonyl groups. These compounds were evaluated for their antimicrobial activity against various microorganisms and antimalarial activity, highlighting the potential of such derivatives in developing new antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).
Fluorescence and Quantum Chemical Investigations
A study conducted on quinoline derivatives, including those with bromo and methylsulfonyl groups, investigated their crystal structures, fluorescence properties, and quantum chemical aspects. This research provides insights into the electronic and photonic properties of quinoline derivatives, suggesting applications in developing fluorescent materials and in quantum chemistry (Le et al., 2020).
Anticancer Approach in Hepatocellular Carcinoma
Research on the anticancer effects of quinoline core compounds, including those with sulfonyl moieties, demonstrated significant cytotoxicity towards liver cancer cells. The study suggests that certain structural components, such as the presence of a bromine atom and sulfonamide linkage, are favorable for exerting strong anticancer effects, providing a foundation for developing quinoline-based NF-κB inhibitors (Chung et al., 2018).
Antileishmanial and Antitrypanosomal Agents
A comprehensive study on the synthesis and evaluation of quinoxaline derivatives, including those with methylsulfonyl groups, revealed their potent antileishmanial and antitrypanosomal activities. This research underscores the potential of such derivatives in treating Chagas' disease and leishmaniasis, highlighting the importance of specific functional groups in enhancing biological activity (Cogo et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
3-bromo-5-methylsulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGAEPMORZGGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284210 | |
| Record name | Quinoline, 3-bromo-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956366-71-4 | |
| Record name | Quinoline, 3-bromo-5-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 3-bromo-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetyl-5-chlorobenzo[b]thiophene](/img/structure/B3032399.png)
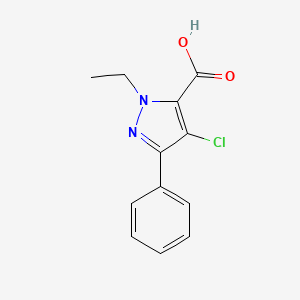
![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)
![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)
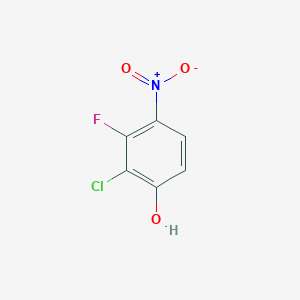
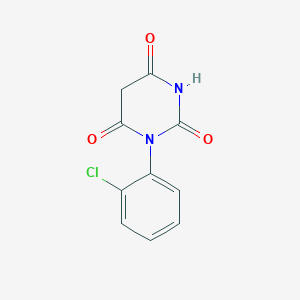
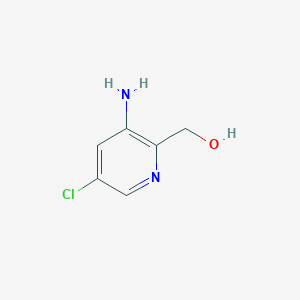
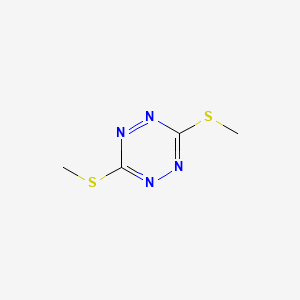
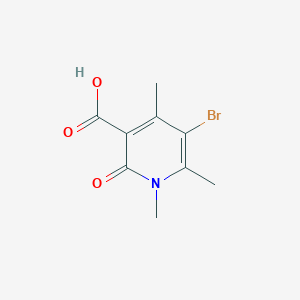
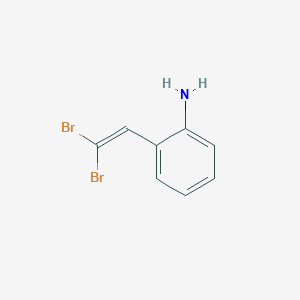
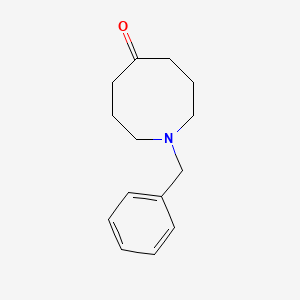
![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)
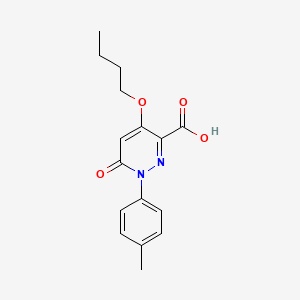
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)